molecular formula C11H10Cl2O3 B1530441 1-(2,3-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263366-04-6

1-(2,3-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1530441
M. Wt: 261.1 g/mol
InChI Key: MJTAHNIRUBBCBD-UHFFFAOYSA-N
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Description

1-(2,3-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, commonly known as 1,3-DCPE, is a dioxolan-based compound that has been used in scientific research for a variety of different applications. It is a versatile molecule that has been used in a variety of different experiments, including biochemical and physiological studies. 1,3-DCPE has a wide range of potential applications, from drug discovery and development to the study of molecular mechanisms of action. The aim of

Scientific Research Applications

Corrosion Inhibition

A study by Jawad et al. (2020) focused on the synthesis of novel triazole derivatives, acting as corrosion inhibitors for mild steel in hydrochloric acid, highlighting the potential use of related chemical structures in protecting metals from corrosion. The efficiency of these compounds was attributed to the presence of nitrogen and oxygen atoms, alongside benzene and triazole rings, which collectively contribute to their inhibitory action (Jawad et al., 2020).

Catalysis

Karaoglu et al. (2016) explored acetate-bridged dinuclear Cu(II) complexes with benzimidazole ligands, synthesized from structures similar to the one , for their catecholase-mimetic activities. This research emphasizes the relevance of such compounds in mimicking enzyme activities, thus having potential applications in catalysis (Karaoglu et al., 2016).

Antimicrobial and Anti-inflammatory Agents

Rehman et al. (2022) synthesized new chalcone derivatives, including compounds structurally related to “1-(2,3-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone,” to evaluate their anti-inflammatory activity. This study adds to the understanding of how structural modifications can impact biological activities, suggesting potential applications in developing new therapeutic agents (Rehman et al., 2022).

Fungicidal Activity

Mao et al. (2013) reported on the synthesis and fungicidal activity of novel triazole derivatives, emphasizing their effectiveness against various fungal pathogens. This work points to the utility of such compounds in agricultural applications, particularly in the control of fungal diseases (Mao et al., 2013).

properties

IUPAC Name

1-(2,3-dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c12-8-3-1-2-7(11(8)13)9(14)6-10-15-4-5-16-10/h1-3,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTAHNIRUBBCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501204076
Record name Ethanone, 1-(2,3-dichlorophenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

CAS RN

1263366-04-6
Record name Ethanone, 1-(2,3-dichlorophenyl)-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263366-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,3-dichlorophenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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